molecular formula C19H28N2O B6941035 N-(1-cyclopentylpiperidin-4-yl)-3,5-dimethylbenzamide

N-(1-cyclopentylpiperidin-4-yl)-3,5-dimethylbenzamide

Cat. No.: B6941035
M. Wt: 300.4 g/mol
InChI Key: QRHCXYJJMNOVMU-UHFFFAOYSA-N
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Description

N-(1-cyclopentylpiperidin-4-yl)-3,5-dimethylbenzamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a piperidine ring substituted with a cyclopentyl group and a benzamide moiety with two methyl groups at the 3 and 5 positions.

Properties

IUPAC Name

N-(1-cyclopentylpiperidin-4-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-11-15(2)13-16(12-14)19(22)20-17-7-9-21(10-8-17)18-5-3-4-6-18/h11-13,17-18H,3-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHCXYJJMNOVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentylpiperidin-4-yl)-3,5-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentylpiperidin-4-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide moiety can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyclopentylpiperidin-4-yl)-3,5-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interaction with specific molecular targets.

    Pharmacology: It is used in pharmacological studies to understand its effects on biological systems and its potential as a drug candidate.

    Chemical Biology: The compound is utilized in chemical biology research to investigate its role in various biochemical pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylpiperidin-4-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopentylpiperidin-4-yl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both cyclopentyl and benzamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

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